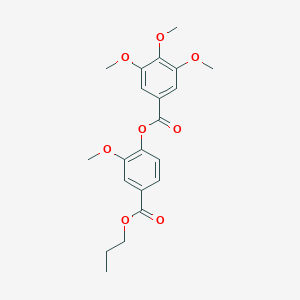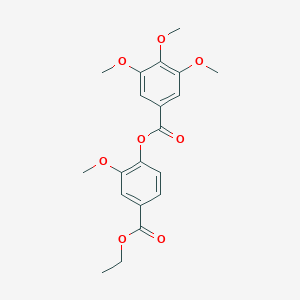![molecular formula C22H19ClN2O3 B309437 N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B309437.png)
N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide, also known as CE-245677, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to a class of drugs known as protease inhibitors, which are commonly used in the treatment of viral infections such as HIV and hepatitis C. However, CE-245677 has been found to have a unique mechanism of action that sets it apart from other protease inhibitors, making it a promising candidate for further research.
Mecanismo De Acción
N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide works by inhibiting the activity of the viral protease enzyme, which is essential for the replication of viruses. By blocking this enzyme, N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide prevents the virus from replicating and spreading, thereby reducing the viral load in infected individuals. This mechanism of action is similar to that of other protease inhibitors, but N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide has been found to be more potent and selective than other compounds in this class.
Biochemical and Physiological Effects:
N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. It has been found to inhibit the replication of various viruses, reduce viral load, and improve immune function in infected individuals. In addition, it has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide has several advantages for use in lab experiments. It is easy to synthesize, has good stability, and has low toxicity. In addition, it has been shown to be effective against a range of viruses, making it a useful tool for studying viral infections. However, there are also some limitations to its use. For example, it may not be effective against all strains of a particular virus, and its mechanism of action may not be fully understood.
Direcciones Futuras
There are several future directions for research on N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide. One area of focus is the development of more potent and selective protease inhibitors for the treatment of viral infections. In addition, researchers are investigating the potential use of N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide in the treatment of other diseases, such as cancer and inflammatory disorders. Further studies are also needed to fully understand the mechanism of action of N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide involves several steps, starting with the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-[(2-chloroanilino)carbonyl]phenylamine to form the desired product. The synthesis has been optimized to yield high purity and high yield, making it a suitable method for large-scale production.
Aplicaciones Científicas De Investigación
N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic properties. One area of research has focused on its use as a protease inhibitor for the treatment of viral infections. N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide has been found to be effective against a range of viruses, including HIV, hepatitis C, and influenza A. In addition, it has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Propiedades
Nombre del producto |
N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide |
|---|---|
Fórmula molecular |
C22H19ClN2O3 |
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
N-[4-[(2-chlorophenyl)carbamoyl]phenyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-2-28-20-10-6-3-7-17(20)22(27)24-16-13-11-15(12-14-16)21(26)25-19-9-5-4-8-18(19)23/h3-14H,2H2,1H3,(H,24,27)(H,25,26) |
Clave InChI |
AQRSDTUMDWFPQF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309354.png)
![Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B309356.png)
![4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309359.png)
![Methyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309361.png)
![N-(2-ethoxyphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309362.png)
![4-chloro-N-isopentyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309363.png)
![Ethyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309366.png)
![3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309368.png)

![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B309373.png)

![N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309376.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309377.png)